molecular formula C13H25NO5 B558206 Boc-Thr(tBu)-OH CAS No. 13734-40-2

Boc-Thr(tBu)-OH

Cat. No.: B558206
CAS No.: 13734-40-2
M. Wt: 275,34 g/mole
InChI Key: LKRXXARJBFBMCE-BDAKNGLRSA-N
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Description

Boc-Thr(tBu)-OH (N-叔丁氧羰基-O-叔丁基-L-苏氨酸) is a protected derivative of L-threonine, featuring two tert-butyl-based protecting groups:

  • Boc (tert-butoxycarbonyl): Protects the α-amino group, removable via strong acids (e.g., trifluoroacetic acid, TFA) .
  • tBu (tert-butyl): Protects the hydroxyl side chain, stable under basic conditions but cleavable with TFA .

Preparation Methods

Core Synthetic Strategies

The synthesis of Boc-Thr(tBu)-OH involves two primary protective steps: tert-butyl protection of the hydroxyl group and Boc protection of the amino group . These steps are interdependent, with the order of protection and reaction conditions critical to achieving high yields and purity.

Method 1: Esterification → tert-Butylation → Saponification → Boc Protection

This multi-step approach is derived from optimized protocols for related amino acid derivatives . The sequence ensures orthogonal protection of both functional groups.

Step 1: Esterification of L-Threonine

L-Threonine is converted to its methyl ester using methanol and thionyl chloride (SOCl₂) under anhydrous conditions. This step activates the hydroxyl group for subsequent tert-butyl protection.

Reaction Conditions

ReagentRatio (w/w)TemperatureTime
L-Threonine540–45°C18–20h
Methanol18–25
SOCl₂4–8

Outcome
Thr-OMe HCl (yield: ~100% based on esterification efficiency) .

Step 2: tert-Butylation of the Ester

The methyl ester is treated with isobutene in methylene chloride under acidic conditions to introduce the tert-butyl group. This step exploits the reactivity of the ester’s hydroxyl group with gaseous isobutene.

Reaction Conditions

ReagentRatio (w/w)TemperatureTime
Thr-OMe HCl10–5°C24–48h
Methylene chloride10–15
Isobutene2–4
H₂SO₄1

Outcome
Thr(tBu)-OMe (yield: ~100% under optimized conditions) .

Step 3: Saponification to Thr(tBu)-OH

The tert-butylated ester is hydrolyzed to the free acid using aqueous NaOH. This step regenerates the carboxylic acid while retaining the tert-butyl protection.

Reaction Conditions

ReagentRatio (w/w)TemperatureTime
Thr(tBu)-OMe10–10°C4–6h
NaOH (30–40 wt%)1–2
Acetone2
Water1

Outcome
Thr(tBu)-OH (yield: ~80.3%) .

Step 4: Boc Protection of the Amino Group

Thr(tBu)-OH is treated with di-tert-butyl dicarbonate (Boc₂O) in a methanol/water mixture with sodium bicarbonate (NaHCO₃) to introduce the Boc group.

Reaction Conditions

ReagentRatio (w/w)TemperatureTime
Thr(tBu)-OH120°C72h
Boc₂O1.5
NaHCO₃1.5
Methanol5
Water5

Outcome
this compound (yield: ~99%) .

Alternative Approaches

While Method 1 is the most widely reported, alternative routes have been explored for specific applications:

  • Direct tert-Butylation of Thr-OH :
    This method skips esterification but faces challenges due to the low reactivity of the secondary hydroxyl group. Limited yields and side reactions (e.g., over-alkylation) are common .

  • Use of tert-Butyl Chloroformate :
    Thr(tBu)-OH is synthesized via direct tert-butylation with tert-butyl chloroformate (Boc-O-COCl) in the presence of a base (e.g., DIEA). However, this method is less efficient for secondary alcohols compared to ester-based approaches .

Key Reaction Parameters and Challenges

Critical Factors in tert-Butylation

  • Acid Catalysis : H₂SO₄ is essential for activating isobutene, enabling electrophilic substitution at the hydroxyl group .

  • Temperature Control : Reactions below 5°C minimize side reactions (e.g., polymerization of isobutene) .

  • Reagent Ratios : Excess isobutene (2–4 equivalents) ensures complete conversion to Thr(tBu)-OMe .

Challenges in Boc Protection

  • Solubility Issues : Thr(tBu)-OH may exhibit poor solubility in methanol/water, necessitating polar aprotic solvents (e.g., THF) or co-solvents .

  • Base Selection : NaHCO₃ is preferred for Boc protection to avoid over-deprotonation and side reactions .

Yield and Purity Data

StepReagents/ConditionsYield (%)Purity (%)
EsterificationSOCl₂, methanol, 40–45°C, 18–20h~100>95
tert-ButylationIsobutene, H₂SO₄, 0–5°C, 24–48h~100>95
SaponificationNaOH, acetone/water, 0–10°C, 4–6h80.3>90
Boc ProtectionBoc₂O, NaHCO₃, methanol/water, 72h99>98

Total theoretical yield: ~80.3% (assuming no losses in intermediate steps).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Esterification → tert-Butylation → Saponification → Boc Protection High yield, orthogonal protection, scalableMulti-step process, lengthy reaction times
Direct tert-Butylation Fewer steps, reduced reagent useLow yields, side reactions
tert-Butyl Chloroformate Shorter synthesis timePoor selectivity for secondary alcohols

Industrial and Academic Applications

This compound is indispensable in:

  • Glycopeptide Synthesis : Stabilizes Thr residues during segment condensation .

  • Solid-Phase Peptide Synthesis (SPPS) : Enables iterative peptide chain elongation without deprotection of the hydroxyl group .

  • Ligand Design : Used in catalytic systems for C–H activation reactions .

Chemical Reactions Analysis

Types of Reactions

Boc-Thr(tBu)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the tert-butyl ester can be cleaved using acids like hydrochloric acid.

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid for Boc removal, hydrochloric acid for tert-butyl ester cleavage.

    Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide for peptide bond formation.

Major Products Formed

    Deprotection: L-threonine.

    Coupling: Peptides with threonine residues.

Scientific Research Applications

Peptide Synthesis

Boc-Thr(tBu)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The tert-butyloxycarbonyl (Boc) group provides protection for the amino group, allowing for selective reactions without interference from other functional groups.

Case Study: Reactive Extrusion Method

A study demonstrated the effectiveness of this compound in the reactive extrusion method for synthesizing dipeptides. The coupling of this compound with various amino acids resulted in high yields, showcasing the compound's utility in rapid peptide formation under optimized conditions. For instance, when coupled with Fmoc-Leu-OH, the resulting dipeptide was obtained in quantitative yield within minutes .

Dipeptide Yield (%) Reaction Time (min)
Boc-Thr(tBu)-Leu-OMe984
Boc-Thr(tBu)-Phe-OMe955

Ionic Liquids and Organic Synthesis

This compound has been incorporated into room-temperature ionic liquids (RTILs), which have shown promise in organic synthesis. These ionic liquids derived from Boc-protected amino acids enhance reaction efficiency and selectivity.

Case Study: Synthesis with CTPA

In a series of experiments using CTPA as a coupling reagent, this compound demonstrated excellent reactivity with minimal epimerization. The ionic liquid containing this compound facilitated the formation of dipeptides at room temperature, indicating its potential as a multifunctional reactant in organic synthesis .

Ionic Liquid Reactivity Epimerization (%)
[emim][Boc-Thr]High<5
[emim][Boc-Ala]Moderate<10

Ligand Applications

This compound has been identified as an effective ligand in various catalytic reactions, particularly in alkylation processes. Its ability to stabilize transition states enhances reaction rates and yields.

Case Study: Ortho-C–H Alkylation

Research highlighted the use of this compound as a ligand for ortho-C–H alkylation of arylcarboxylic acids. The optimized conditions yielded significant improvements in product formation compared to other ligands tested .

Reaction Type Yield (%) Ligand Used
Ortho-C–H Alkylation85This compound
Ortho-C–H Alkylation60Other Ligands

Structure-Activity Relationship Studies

The structural characteristics of this compound have been studied extensively to understand its influence on biological activity. Its incorporation into peptide sequences has provided insights into pharmacological properties.

Case Study: Peptide Binding Affinity

A study evaluated the binding affinities of peptides containing this compound at various receptors. The results indicated that modifications at the C-terminus significantly affected receptor interactions, underscoring the importance of threonine derivatives in drug design .

Peptide Sequence Binding Affinity (Ki nM)
H-Tyr-D-Ala-Gly-Phe10
H-Tyr-D-Ala-Gly-Boc-Thr(tBu)5

Mechanism of Action

The mechanism of action of Boc-Thr(tBu)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The molecular targets and pathways involved are those related to peptide bond formation and the subsequent folding and function of the synthesized peptides.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 13734-40-2 .
  • Molecular Formula: C₁₃H₂₅NO₅ .
  • Molecular Weight : 275.3–275.34 g/mol .
  • Applications :
    • Peptide Synthesis : Used in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling .
    • Ligand in C–H Activation : Optimizes alkylation reactions by enhancing catalyst performance and preventing metal coordination .

Structural and Functional Analogues

Table 1: Key Properties of Boc-Thr(tBu)-OH and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications
This compound 13734-40-2 C₁₃H₂₅NO₅ 275.34 Boc (amino), tBu (OH) SPPS, C–H activation
Fmoc-Thr(tBu)-OH 138797-71-4 C₂₃H₂₇NO₅ 397.5 Fmoc (amino), tBu (OH) SPPS (base-labile deprotection)
Boc-D-Thr(tBu)-OH 201217-86-9 C₁₃H₂₅NO₅ 275.35 Boc (amino), tBu (OH) Synthesis of D-peptides
H-D-allo-Thr(tBu)-OH 119323-52-3 C₈H₁₇NO₃ 175.23 None (free amino) Non-natural peptide design
Z-allo-Thr(tBu)-OH·DCHA 198828-94-3 C₂₃H₃₅NO₅·C₁₂H₂₃N 527.66 Z (amino), tBu (OH) Solubility-modified SPPS

Comparative Analysis

(1) Protecting Group Compatibility

  • Boc vs. Fmoc :
    • This compound : Acid-labile (removed with TFA), ideal for SPPS strategies requiring orthogonal protection .
    • Fmoc-Thr(tBu)-OH : Base-labile (removed with piperidine), preferred in sequential deprotection workflows .
    • Key Difference : Fmoc’s base sensitivity avoids side reactions in acid-stable sequences, while Boc’s acid lability is compatible with tBu side-chain protection .

(2) Stereochemical Variants

  • Boc-D-Thr(tBu)-OH : The D-enantiomer is critical for synthesizing peptides resistant to proteolytic degradation .
  • allo-Thr Derivatives : The allo configuration (alternate stereochemistry at the β-carbon) alters peptide backbone conformation, impacting biological activity .

(3) Role in Catalysis

This compound outperforms other N-protected amino acids (e.g., Fmoc-Met-OH, Boc-His-OH) as a ligand in Pd-catalyzed C–H alkylation due to:

  • Optimal steric bulk from tBu, preventing catalyst deactivation.
  • Weak coordination to Pd, avoiding inhibitory effects seen with strong ligands (e.g., histidine) .

(4) Stability and Side Reactions

  • Hydrolysis Stability : Both Boc and Fmoc derivatives retain tBu protection under mild acidic/basic conditions, ensuring side-chain integrity during SPPS .

Research Findings and Case Studies

  • C–H Activation : Substituting this compound with Fmoc-Thr(tBu)-OH in Pd-catalyzed reactions reduced yields by 20–40%, highlighting Boc’s superior ligand properties .
  • Peptide Stability : Peptides incorporating D- or allo-Thr(tBu) derivatives showed enhanced metabolic stability in serum assays compared to L-configured analogues .

Biological Activity

Boc-Thr(tBu)-OH, or tert-butyl 2-amino-3-(tert-butoxycarbonyl)butanoate, is a protected form of threonine that has garnered interest in the field of peptide synthesis and biological research. This compound is particularly noted for its role in the synthesis of peptides and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of threonine, which is crucial for its stability during peptide synthesis. The presence of the t-butyl group enhances its solubility and reactivity in organic solvents.

Synthesis and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the controlled assembly of complex peptides while maintaining the integrity of reactive functional groups. The synthesis typically involves coupling reactions facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form active esters that can react with other amino acids or peptide fragments .

1. Cell Proliferation and Growth Factors

Research indicates that this compound derivatives can influence cellular processes, particularly in plant biology. For instance, studies have shown that sulfated analogs of peptides containing threonine residues exhibit significant biological activity in stimulating cell proliferation. The threonine residue's hydroxyl group plays a vital role in receptor interactions, which are crucial for biological signaling pathways .

3. Peptide Hormones and Signaling Molecules

This compound is also significant in synthesizing bioactive peptides that function as hormones or signaling molecules. For example, it has been utilized in synthesizing peptides that mimic plant growth factors, which are essential for plant development and stress responses. The structural integrity provided by the Boc group ensures that these peptides retain their biological functions upon administration .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Study ReferenceBiological ActivityFindings
Cell ProliferationPeptides with sulfated threonine residues significantly stimulate growth.
Antimicrobial ActivityFluorinated threonine derivatives showed mild antibiotic effects.
Hormonal ActivityPeptides synthesized using this compound mimic plant growth factors.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Boc-Thr(tBu)-OH, and how do they influence its use in peptide synthesis?

this compound (N-叔丁氧羰基-O-叔丁基-L-苏氨酸) is characterized by a linear formula (CH₃)₃COCH(CH₃)CH(COOH)NHCOOC(CH₃)₃, molecular weight 275.34 g/mol, and melting point 98.9°C. The tert-butyl and Boc groups provide steric protection for the hydroxyl and amino groups, critical for preventing undesired side reactions during peptide coupling . Storage at 2–8°C is recommended to maintain stability. Researchers should confirm purity via HPLC or NMR before use, as impurities can affect coupling efficiency .

Q. How does this compound function as a ligand in catalytic reactions, and what experimental parameters optimize its use?

In ligand-accelerated C–H alkylation, this compound acts as a chiral ligand, enhancing reaction rates and stereoselectivity. For example, under 20% ligand loading, conversion rates reached ~90% within 120 minutes, compared to <50% without the ligand (see Table 1 ) . Optimal conditions include anhydrous solvents (e.g., THF), temperatures of 25–40°C, and stoichiometric alignment with transition-metal catalysts (e.g., Pd or Er(OTf)₃) .

Table 1 : Conversion Rates with/without this compound (20% loading)

Time (min)Conversion (With Ligand)Conversion (Without Ligand)
3045%15%
6070%25%
12090%45%

Q. What analytical methods are recommended for characterizing this compound in synthetic workflows?

  • Purity : Reverse-phase HPLC with UV detection (λ = 214 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2 ppm) and Boc group signals (δ ~1.4 ppm) .
  • Chirality : Polarimetry or chiral HPLC to ensure enantiomeric excess >99% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

Discrepancies in catalytic performance often stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents.
  • Metal Compatibility : Er(OTf)₃ outperforms Pd in Ferrier rearrangements due to stronger Lewis acidity .
  • Substrate Scope : Bulky substrates may reduce accessibility to the catalytic site. Systematic screening using Design of Experiments (DoE) can identify critical variables .

Q. What strategies mitigate racemization risks when using this compound in solid-phase peptide synthesis (SPPS)?

Racemization occurs via base-induced enolization. Mitigation approaches include:

  • Low-Temperature Coupling : Perform reactions at 0–4°C with HOBt/DIC activation.
  • Minimal Base Use : Limit DIEA to <2 equivalents .
  • Monitoring : Track enantiomeric purity at each coupling step via circular dichroism (CD) spectroscopy .

Q. How does the tert-butyl group in this compound influence steric effects in glycopeptide synthesis?

The tert-butyl group sterically shields the β-hydroxyl group, preventing premature glycosylation. In O-linked glycopeptide synthesis, this protection allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) while preserving the Boc group. Comparative studies show a 30% yield improvement over benzyl-protected analogs .

Q. What computational methods support mechanistic studies of this compound in asymmetric catalysis?

Density Functional Theory (DFT) simulations can model transition states to elucidate enantioselectivity. For example, calculations of Pd-catalyzed C–H activation reveal that the ligand’s chiral center induces a 2.1 kcal/mol energy difference between competing pathways, favoring the R-configuration . Pair experimental kinetics (e.g., Eyring plots) with DFT to validate mechanisms .

Q. Methodological Guidance

Q. How to design a kinetic study to evaluate this compound’s ligand efficiency?

  • Protocol :

Prepare reaction mixtures with varying ligand concentrations (5–25%).

Monitor conversion via GC-MS or LC-MS at 10-minute intervals.

Calculate rate constants (k) using pseudo-first-order kinetics.

Plot k vs. [ligand] to identify saturation effects .

  • Troubleshooting : If rate plateaus occur, check for catalyst deactivation or solvent impurity .

Q. What statistical frameworks are suitable for analyzing data variability in this compound applications?

Use ANOVA to compare reaction yields under different conditions (e.g., temperature, solvent). For multivariate optimization, apply Response Surface Methodology (RSM) to model interactions between parameters like ligand loading and catalyst type .

Q. Ethical and Reproducibility Considerations

Q. How to ensure reproducibility when reporting this compound-based protocols?

  • Documentation : Provide detailed experimental sections, including exact reagent grades, inert atmosphere conditions, and equipment calibration data.
  • Data Sharing : Deposit raw NMR/HPLC files in open-access repositories (e.g., Zenodo) .
  • Peer Review : Adhere to standards like the Beilstein Journal’s guidelines for compound characterization .

Properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXXARJBFBMCE-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426760
Record name Boc-Thr(tBu)-OH
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Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-40-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-threonine
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Record name Boc-Thr(tBu)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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